
15-Methylpentacosan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Methylpentacosan-1-ol is a long-chain primary fatty alcohol with the molecular formula C26H54O It is a derivative of pentacosane, where a hydrogen atom on one of the terminal carbons is replaced by a hydroxy group, and a methyl group is attached at the 15th carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 15-Methylpentacosan-1-ol typically involves the reduction of the corresponding fatty acid or ester. One common method is the hydrogenation of 15-Methylpentacosanoic acid using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of the corresponding fatty acid methyl ester. This process is conducted in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting alcohol is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 15-Methylpentacosan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the alcohol to a chloride.
Major Products Formed:
Oxidation: 15-Methylpentacosanoic acid.
Reduction: 15-Methylpentacosane.
Substitution: 15-Methylpentacosyl chloride.
Applications De Recherche Scientifique
15-Methylpentacosan-1-ol has several applications in scientific research:
Chemistry: It is used as a model compound for studying the properties and reactions of long-chain fatty alcohols.
Biology: The compound is investigated for its role in biological membranes and its potential effects on cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Industry: It is used in the formulation of cosmetics, lubricants, and surfactants due to its emollient and surface-active properties.
Mécanisme D'action
The mechanism of action of 15-Methylpentacosan-1-ol involves its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. The hydroxy group may also participate in hydrogen bonding, further stabilizing its interaction with membrane components.
Comparaison Avec Des Composés Similaires
Pentacosan-1-ol: A long-chain primary fatty alcohol without the methyl substitution at the 15th position.
24-Methylpentacosan-1-ol: A similar compound with a methyl group at the 24th position instead of the 15th.
Comparison: 15-Methylpentacosan-1-ol is unique due to the specific position of the methyl group, which can influence its physical and chemical properties. For example, the methyl group at the 15th position may affect the compound’s melting point, solubility, and interaction with other molecules compared to its non-methylated counterpart, pentacosan-1-ol, or the 24-methyl variant.
Propriétés
Numéro CAS |
647025-03-4 |
|---|---|
Formule moléculaire |
C26H54O |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
(15R)-15-methylpentacosan-1-ol |
InChI |
InChI=1S/C26H54O/c1-3-4-5-6-7-14-17-20-23-26(2)24-21-18-15-12-10-8-9-11-13-16-19-22-25-27/h26-27H,3-25H2,1-2H3/t26-/m1/s1 |
Clé InChI |
UTZANSQZZYILPL-AREMUKBSSA-N |
SMILES isomérique |
CCCCCCCCCC[C@@H](C)CCCCCCCCCCCCCCO |
SMILES canonique |
CCCCCCCCCCC(C)CCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



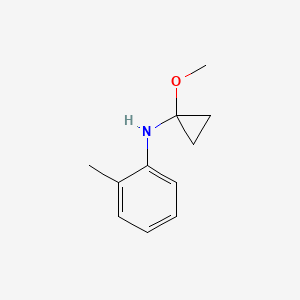
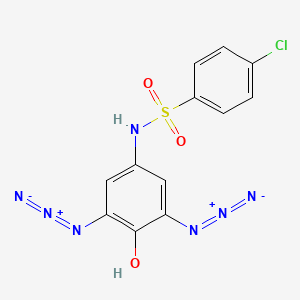

![2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12601307.png)
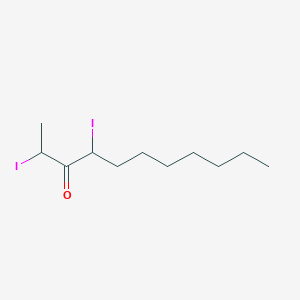
![3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole](/img/structure/B12601316.png)
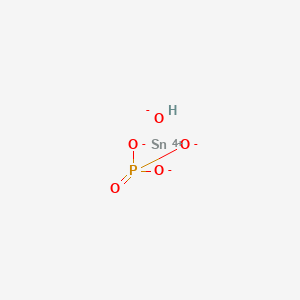

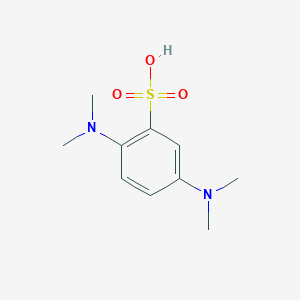
![3,3'-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12601349.png)
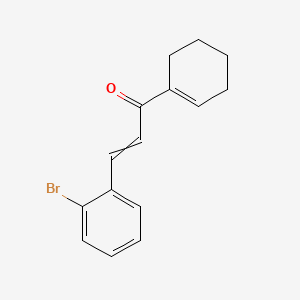
![3-tert-Butyl 3',5-dimethyl 2'-amino-5'-hydroxy[1,1'-biphenyl]-3,3',5-tricarboxylate](/img/structure/B12601365.png)

